N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-8-4-7-10(18-3)11-12(8)19-14(16(11)2)15-13(17)9-5-6-9/h4,7,9H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZVKNRQIAMPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3CC3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may vary, but common reagents and solvents used in these processes include dimethylformamide, lithium chloride, and oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typical conditions include controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound shares structural similarities with several benzothiazole derivatives, differing primarily in substituents and carboxamide/sulfonamide groups. Key comparisons include:
Crystallographic and Geometric Comparisons
- Bond Lengths and Angles: The S1–C bond lengths in the benzothiazole core range from 1.739–1.744 Å in related compounds (e.g., S1–C3: 1.739 Å; S1–C1: 1.744 Å in ), consistent with typical aromatic C–S bond lengths .
Hydrogen Bonding and Crystal Packing :
- Compounds such as 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide exhibit N–H···N and C–H···O hydrogen bonds, forming R₂²(8) motifs that stabilize crystal structures . Similar interactions are likely in the target compound.
- π-π stacking interactions (e.g., centroid distances of 3.95 Å in ) are critical for molecular aggregation in sulfonamide derivatives but may differ in carboxamide analogs due to reduced polarity .
Software and Methodologies in Structural Analysis
Biological Activity
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound is characterized by a unique structural framework that includes a benzothiazole moiety fused with a cyclopropanecarboxamide group. This article aims to provide an in-depth analysis of its biological activity based on available research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 318.4 g/mol. The compound features:
- Benzothiazole ring : Incorporating both sulfur and nitrogen atoms, contributing to its chemical reactivity.
- Methoxy and dimethyl substitutions : Enhancing its potential biological activities.
- Cyclopropanecarboxamide group : Imparting unique properties relevant to medicinal chemistry.
Biological Activities
Research indicates that benzothiazole derivatives exhibit various biological activities, including:
Antimicrobial Properties
Studies have shown that compounds similar to this compound possess significant antimicrobial effects against a range of pathogens. For example:
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Inhibition of growth in Gram-positive and Gram-negative bacteria | |
| Fungi | Antifungal activity against common fungal strains | |
| Viruses | Potential antiviral effects observed in preliminary studies |
Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : Targeting specific signaling pathways involved in cell growth.
- Induction of apoptosis : Activating caspases and other apoptotic pathways.
A case study demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects involves several interactions:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- DNA/RNA interaction : It may modulate gene expression by interacting with nucleic acids.
- Membrane disruption : Affecting the integrity and function of cellular membranes.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : Cyclization reactions involving 2-amino thiophenol.
- Methoxylation and Methylation : Introducing methoxy and dimethyl groups through electrophilic substitution.
- Cyclopropane Formation : Using cyclopropanecarboxylic acid derivatives to form the final product.
The compound can undergo various chemical reactions such as oxidation and reduction, which can be exploited for further modifications or applications in medicinal chemistry .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide?
The synthesis typically involves cyclization of benzothiazole precursors with cyclopropanecarboxamide derivatives. Key steps include:
- Cyclization : Use of organic solvents (e.g., dichloromethane) and catalysts (e.g., palladium on carbon) under reflux conditions (60–80°C for 2–12 hours) .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) to isolate the Z-isomer selectively .
- Yield Optimization : Adjusting stoichiometric ratios (1:1 to 1:1.2 for precursor:amide) and reaction time (2–6 hours) .
Table 1 : Representative Reaction Conditions from Analogous Syntheses
| Precursor | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Benzothiazole derivative | Dichloromethane | Pd/C | 80 | 6 | 68 | |
| Cyclopropanecarboxamide | Acetic anhydride | NaOAc | 100 | 2 | 57 |
Q. How can the structure of this compound be confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for characteristic peaks (e.g., methoxy protons at δ 3.3–3.5 ppm, cyclopropane carbons at δ 14–18 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 386 [M]) and fragmentation patterns .
- X-ray Crystallography : Resolve the Z-configuration and dihydrobenzothiazole conformation using SHELXL or similar software .
Advanced Research Questions
Q. How can contradictions between spectral data and expected structural features be resolved?
- X-ray Refinement : Use SHELXL to refine crystallographic data and validate bond lengths/angles. For example, confirm the Z-configuration via C=N bond length (~1.30 Å) and torsion angles .
- Dynamic NMR : Resolve rotational barriers or tautomerism by variable-temperature NMR studies in DMSO-d .
- DFT Calculations : Compare experimental IR/Raman spectra with computational models to identify discrepancies in functional groups .
Q. What role do hydrogen-bonding patterns play in stabilizing the crystal lattice of this compound?
Q. How can biological activity studies be designed for this compound?
- Molecular Docking : Target proteins with benzothiazole-binding domains (e.g., kinase enzymes) using AutoDock Vina. Validate binding poses with MD simulations .
- In Vitro Assays : Screen for cytotoxicity (MTT assay) or enzyme inhibition (IC determination) in cancer cell lines (e.g., HeLa, MCF-7) .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Solvent Screening : Test mixtures of DMF, ethanol, and water for slow evaporation.
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .
- ORTEP Visualization : Generate anisotropic displacement ellipsoid plots to assess thermal motion and disorder .
Methodological Notes
- Software Tools : SHELX for refinement , ORTEP for visualization , and Mercury for packing diagrams.
- Data Validation : Apply IUCr checkCIF guidelines to resolve alerts (e.g., ADDSUI, BIVLAW) .
- Contradiction Mitigation : Cross-validate spectroscopic data with crystallographic results to resolve ambiguities in stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
